molecular formula C17H27ClN2O B13737171 (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride CAS No. 105310-42-7

(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride

Cat. No.: B13737171
CAS No.: 105310-42-7
M. Wt: 310.9 g/mol
InChI Key: OJDNEJHPHWQMHK-KALLACGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, an aminomethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the aminomethyl and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group may form hydrogen bonds with biological macromolecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds with similar cyclopropane rings, such as cyclopropanecarboxylic acid derivatives.

    Aminomethyl compounds: Molecules containing aminomethyl groups, like aminomethylbenzoic acid.

    Phenyl-containing compounds: Compounds with phenyl groups, such as phenylalanine derivatives.

Uniqueness

(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride is unique due to its combination of a cyclopropane ring, aminomethyl group, and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

105310-42-7

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

[(1S,2R)-2-[di(propan-2-yl)carbamoyl]-2-phenylcyclopropyl]methylazanium;chloride

InChI

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)16(20)17(10-15(17)11-18)14-8-6-5-7-9-14;/h5-9,12-13,15H,10-11,18H2,1-4H3;1H/t15-,17+;/m1./s1

InChI Key

OJDNEJHPHWQMHK-KALLACGZSA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.[Cl-]

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.